molecular formula C19H20N2O3 B10811942 2-(2-Hydroxy-ethyl)-6-piperidin-1-yl-benzo[de]isoquinoline-1,3-dione

2-(2-Hydroxy-ethyl)-6-piperidin-1-yl-benzo[de]isoquinoline-1,3-dione

Cat. No.: B10811942
M. Wt: 324.4 g/mol
InChI Key: KVZCANWJGYDYPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Hydroxy-ethyl)-6-piperidin-1-yl-benzo[de]isoquinoline-1,3-dione is a complex organic compound characterized by its unique structure, which includes a benzo[de]isoquinoline core with hydroxyethyl and piperidinyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-ethyl)-6-piperidin-1-yl-benzo[de]isoquinoline-1,3-dione typically involves multi-step organic reactions. One common method involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-ethyl)-6-piperidin-1-yl-benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-ethyl)-6-piperidin-1-yl-benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindoline-1,3-dione derivatives, such as:

Uniqueness

What sets 2-(2-Hydroxy-ethyl)-6-piperidin-1-yl-benzo[de]isoquinoline-1,3-dione apart is its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-(2-hydroxyethyl)-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c22-12-11-21-18(23)14-6-4-5-13-16(20-9-2-1-3-10-20)8-7-15(17(13)14)19(21)24/h4-8,22H,1-3,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZCANWJGYDYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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